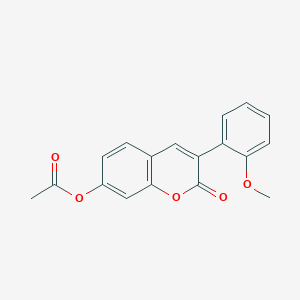
3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate” is a derivative of coumarin, which is a fragrant organic compound in the benzopyrone chemical class . The 2-methoxyphenyl group and the acetate group are attached to the coumarin core .
Molecular Structure Analysis
The compound likely has a planar structure due to the presence of the coumarin core, which is a planar molecule . The methoxyphenyl and acetate groups may introduce some steric hindrance .
Chemical Reactions Analysis
The compound, like other coumarins, may undergo reactions such as hydrolysis, reduction, and various types of substitutions .
Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its structure. For instance, the presence of the methoxyphenyl and acetate groups may affect its solubility, melting point, and boiling point .
科学的研究の応用
Synthesis and Derivatives
- Synthesis of Thiazolidin-4-ones: A study demonstrated the synthesis of various compounds based on 2H-chromen-4-yl-acetic acid, which could be relevant to the synthesis and derivatization of 3-(2-methoxyphenyl)-2-oxo-2H-chromen-7-yl acetate. These compounds were to be evaluated for antibacterial activity against Gram-positive and Gram-negative bacteria (Čačić et al., 2009).
- Novel Synthesis Approaches: A new approach towards the synthesis of previously unknown chromen-3-yl acetic acid derivatives, sharing a structural similarity to the compound , was described. This involved multicomponent condensation, underlining the versatility of chromen derivatives in chemical synthesis (Lichitsky et al., 2021).
Biological and Medicinal Applications
- Antibacterial Effects: Research into 4-hydroxy-chromen-2-one derivatives, which are structurally related to the compound , indicated significant antibacterial activity. This suggests potential antibacterial applications for similar compounds (Behrami & Dobroshi, 2019).
- Antineoplastic Activity: Compounds structurally related to this compound showed promising antineoplastic activities. This underscores the potential of similar compounds in cancer research and therapy (Gašparová et al., 2013).
Chemical Synthesis and Characterization
- Polystyrene-Supported Catalysts: Studies on novel polystyrene-supported catalysts for the synthesis of Warfarin analogues, involving chromen-2-one derivatives, reflect the compound's relevance in advanced synthesis techniques (Alonzi et al., 2014).
- Suzuki Cross-Coupling Reactions: The use of 2H-chromen derivatives in palladium-catalyzed Suzuki cross-coupling reactions, as demonstrated in a study, highlights the compound's role in creating diverse chemical structures (Rajale et al., 2014).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
[3-(2-methoxyphenyl)-2-oxochromen-7-yl] acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O5/c1-11(19)22-13-8-7-12-9-15(18(20)23-17(12)10-13)14-5-3-4-6-16(14)21-2/h3-10H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWRRHCFKRNZNDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC2=C(C=C1)C=C(C(=O)O2)C3=CC=CC=C3OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


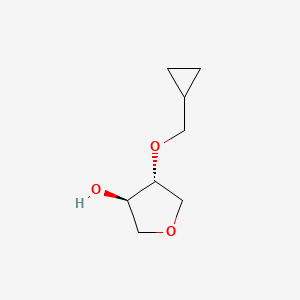

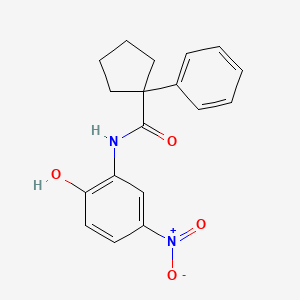
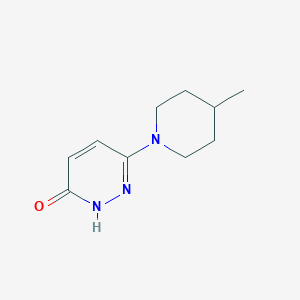

![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2464251.png)

![N-(3,4-dimethoxyphenyl)-3-((4-ethylphenyl)sulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2464257.png)
![4-[[[1-[6-(4-Fluorophenyl)pyridazin-3-yl]azetidin-3-yl]-methylamino]methyl]-1-methylpyridin-2-one](/img/structure/B2464259.png)


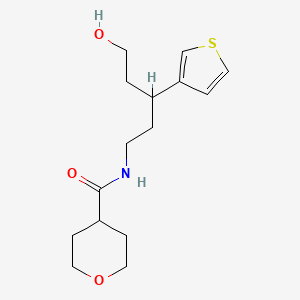
![(Z)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxamide](/img/structure/B2464264.png)